2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound characterized by a cyclohexyl group attached to a tetrahydroisoquinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
The compound is classified as an alkaloid and is derived from isoquinoline, a bicyclic structure that is foundational in many natural products and synthetic drugs. The synthesis of 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods involving cyclization reactions of appropriate precursors such as N-cyclohexylbenzamide derivatives .
Several synthetic routes exist for the preparation of 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline:
The most common conditions for these reactions include heating under reflux in suitable solvents (e.g., dichloromethane or ethanol) and employing catalysts such as Lewis acids (e.g., boron trifluoride) to facilitate cyclization. Yields can vary significantly based on the specific conditions and reagents used.
The molecular structure of 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be depicted as follows:
The molecular formula for 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 201.29 g/mol. The compound typically exhibits a melting point range that may vary based on purity and specific synthesis methods.
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline participates in several chemical reactions:
The specific conditions for these reactions often involve controlling temperature and solvent systems to achieve desired yields and selectivity.
The mechanism of action for 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline largely depends on its biological targets. In medicinal applications, it may interact with specific enzymes or receptors within biological pathways:
2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has several scientific uses:
This compound represents a significant area of interest within organic chemistry and medicinal research due to its unique structural characteristics and potential therapeutic applications.
The discovery of 2-cyclohexyl-1,2,3,4-tetrahydroisoquinoline emerged from decades of research into naturally occurring tetrahydroisoquinoline (THIQ) alkaloids. THIQ scaffolds have been recognized since the isolation of naphthyridinomycin in the 1970s, followed by other antitumor antibiotics like saframycins, quinocarcin, and cyanocycline A [1] [7]. These complex natural products demonstrated significant biological activities, prompting systematic exploration of simplified synthetic analogs. The introduction of the cyclohexyl substituent at the C2 position represents a strategic medicinal chemistry effort to optimize the pharmacokinetic and pharmacodynamic properties of the THIQ core. Early synthetic work on cyclohexyl-containing THIQs focused on structure-activity relationship (SAR) studies, particularly in anticancer and central nervous system (CNS) applications [3] [8]. The compound (CAS: 13605-96-4) gained research attention due to its favorable physicochemical profile (molecular weight: 215.34 g/mol, LogP: 3.6) and commercial availability, facilitating broad pharmacological evaluation [3].
Table 1: Key Natural THIQ Alkaloids Preceding Cyclohexyl-THIQ Development
| Alkaloid Name | Biological Activity | Structural Feature |
|---|---|---|
| Saframycin A | Antitumor antibiotics | Pentacyclic THIQ dimer |
| Cyanocycline A | Antitumor, antimicrobial | Tetracyclic nitrile-containing |
| Quinocarcin | DNA-binding antitumor agent | Tricyclic oxazolopyrrolidine-THIQ |
| Naphthyridinomycin | Antitumor, antibacterial | Tetracyclic quinone-containing |
The THIQ core (C₉H₁₁N) constitutes a privileged scaffold in medicinal chemistry due to its conformational rigidity, hydrogen-bond accepting capability (1 acceptor), and capacity for diverse substitution patterns. X-ray crystallography and computational analyses reveal that the THIQ system adopts a semi-rigid "boat-chair" conformation, positioning substituents at C1, C2, N2, and aromatic positions for optimal target interactions [1] [7]. Quantum chemical descriptors calculated for 2-cyclohexyl-THIQ highlight its drug-like properties: molecular surface area (MSA) of ≈220 Ų, polar surface area (PSA) of 3.24 Ų, and water-accessible surface area (WSA) correlating with tumor specificity in QSAR models [8]. These properties facilitate blood-brain barrier penetration (0 H-bond donors, low PSA) while maintaining sufficient lipophilicity (calculated LogP 3.6) for membrane interactions [3] [5]. The scaffold's synthetic versatility is demonstrated by routes like Pictet-Spengler condensation and Bischler-Napieralski cyclization, enabling efficient introduction of the cyclohexyl moiety [1] [4].
Table 2: Quantum Chemical Descriptors of 2-Cyclohexyl-THIQ
| Descriptor | Value (PM3 Method) | Biological Relevance |
|---|---|---|
| Molecular Surface Area | 220.7 Ų | Cell membrane permeability |
| Water-Accessible SA | 205.3 Ų | Correlates with tumor specificity |
| LogP (Calculated) | 3.6 | Lipophilicity/Bioavailability |
| Dipole Moment | 1.8 Debye | Polarity/solubility |
| HOMO-LUMO Gap | 8.7 eV | Chemical reactivity |
The cyclohexyl group at C2 significantly enhances the biological profile of THIQ derivatives through steric, electronic, and lipophilic effects. SAR studies across diverse targets reveal that this alicyclic substituent:
Table 3: Bioactivity Comparison of THIQ Derivatives
| C2 Substituent | κ-Opioid Ke (nM) | Tumor Selectivity Index | Primary Therapeutic Indication |
|---|---|---|---|
| Cyclohexyl | 4.40 ± 1.2 | 5.3 | Antitumor, opioid antagonism |
| Methyl | >3000 | 1.2 | Weak activity |
| 3,4-Dimethoxybenzoyl | 0.14 ± 0.03 | 12.5 | Potent antitumor |
| 4-Dimethylaminophenyl | Not reported | Not reported | Analgesic/anti-inflammatory |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5